molecular formula C19H26ClNO2 B3417478 2-Methyl-5-(1-hydroxy-2-(3-phenylpropylamino)propyl)phenol hydrochloride CAS No. 106697-24-9

2-Methyl-5-(1-hydroxy-2-(3-phenylpropylamino)propyl)phenol hydrochloride

Cat. No. B3417478
CAS RN: 106697-24-9
M. Wt: 335.9 g/mol
InChI Key: RWGMDOHHCPHGOB-UHFFFAOYSA-N
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Description

“2-Methyl-5-(1-hydroxy-2-(3-phenylpropylamino)propyl)phenol hydrochloride” is a chemical compound with the molecular formula C19H26ClNO2 . It has an average mass of 335.868 Da and a monoisotopic mass of 335.165222 Da . This compound is also known as “5-[1-HYDROXY-2-(1-METHYL-3-PHENYLPROPYLAMINO)ETHYL] SALICYLIC ACID HYDROCHLORIDE” with a molecular weight of 365.85116 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 365.85 . It’s a solid at room temperature and is typically stored at temperatures below -20°C .

properties

IUPAC Name

5-[1-hydroxy-2-(3-phenylpropylamino)propyl]-2-methylphenol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO2.ClH/c1-14-10-11-17(13-18(14)21)19(22)15(2)20-12-6-9-16-7-4-3-5-8-16;/h3-5,7-8,10-11,13,15,19-22H,6,9,12H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWGMDOHHCPHGOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(C(C)NCCCC2=CC=CC=C2)O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50910089
Record name 5-{1-Hydroxy-2-[(3-phenylpropyl)amino]propyl}-2-methylphenol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50910089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-5-(1-hydroxy-2-(3-phenylpropylamino)propyl)phenol hydrochloride

CAS RN

99203-37-9, 106697-24-9
Record name Benzenemethanol, 3-hydroxy-4-methyl-alpha-(1-((3-phenylpropyl)amino)ethyl)-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099203379
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D 16427
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106697249
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-{1-Hydroxy-2-[(3-phenylpropyl)amino]propyl}-2-methylphenol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50910089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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